molecular formula C12H21NO3Si B13759626 Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- CAS No. 70865-19-9

Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-

Cat. No.: B13759626
CAS No.: 70865-19-9
M. Wt: 255.38 g/mol
InChI Key: FZADIBFEOGVPIN-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is a substituted benzylamine derivative featuring a trimethoxysilyl-ethyl group at either the 3- or 4-position of the benzene ring. Its amine group enables covalent bonding with substrates, while the silyl group facilitates adhesion to inorganic surfaces via silanol formation.

Properties

CAS No.

70865-19-9

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

IUPAC Name

[3-(2-trimethoxysilylethyl)phenyl]methanamine

InChI

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10,13H2,1-3H3

InChI Key

FZADIBFEOGVPIN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC(=CC=C1)CN)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenemethanamine with a trimethoxysilyl ethyl derivative. The reaction is carried out under controlled conditions to ensure the proper attachment of the trimethoxysilyl group to the benzenemethanamine. Common reagents used in this synthesis include trimethoxysilane and an appropriate catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group allows for strong binding to surfaces, making it useful in applications requiring adhesion. The benzene ring and methanamine group contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Source
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- (hypothetical) C₁₂H₂₁NO₃Si ~279.4 ~3.5* Trimethoxysilyl-ethyl, amine Estimated
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- C₁₇H₁₈F₅NO₂Si 413.4 5.266 Trimethylsilyl, pentafluorophenyl
Benzeneethanamine, 3,4,5-trimethoxy (Mescaline) C₁₁H₁₇NO₃ 211.26 1.45 Three methoxy groups
Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride C₁₅H₂₂ClN 251.80 N/A Cyclohexenyl-ethyl, amine

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP):

  • The trimethoxysilyl group in the target compound likely increases logP compared to methoxy-substituted analogs like mescaline (logP 1.45). However, its logP is lower than the trimethylsilyl-containing compound (logP 5.266), as methoxy groups reduce hydrophobicity.
  • The cyclohexenyl derivative (Table 1) lacks logP data but is expected to exhibit moderate lipophilicity due to its aliphatic substituent.

Hydrolytic Reactivity: Trimethoxysilyl groups hydrolyze readily in moisture to form silanols, enabling surface bonding. In contrast, trimethylsilyl groups (e.g., in ’s compound) are more hydrolytically stable.

Applications:

  • Silyl-containing amines (target compound and ) are used as adhesion promoters. Mescaline derivatives () have pharmacological relevance due to their psychoactive properties.

Functional Group Comparison

Trimethoxysilyl vs. Sulfonyl Groups

  • Benzenesulfonylchloride, 4-[2-(trimethoxysilyl)ethyl] (CAS 126519-89-9):
    • Features a sulfonyl chloride group instead of an amine.
    • Higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the target compound.
    • Molecular weight: 324.85 g/mol vs. ~279.4 g/mol for the target compound.

Amine Derivatives with Bulky Substituents

  • Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy (CAS 151221-97-5):
    • Combines methoxy and ethylphenyl groups, increasing steric hindrance and reducing solubility.
    • Molecular weight: 301.38 g/mol, higher than the target compound due to the ethylphenyl group.

Research Findings and Trends

  • Synthetic Routes: Silane-modified amines are often synthesized via nucleophilic substitution or hydrosilylation. For example, describes N-benzylamine derivatives prepared through alkylation of primary amines.
  • Thermal Stability: Trimethoxysilyl groups decompose at elevated temperatures (~200–300°C), limiting high-temperature applications compared to aryl-silyl hybrids.

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